

# The Multifaceted Role of PD-1 in Non-Lymphoid Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Programmed cell death protein 1 (PD-1), an immune checkpoint receptor, is renowned for its critical role in regulating T cell activation and maintaining immune homeostasis, primarily within lymphoid organs. However, a growing body of evidence reveals that the influence of the PD-1/PD-L1 pathway extends far beyond the confines of the immune system, playing a pivotal role in the function and pathobiology of a diverse array of non-lymphoid tissues and organs. This indepth technical guide explores the multifaceted functions of PD-1 in the liver, gut, brain, heart, lungs, kidneys, and pancreas. It provides a comprehensive overview of PD-1/PD-L1 expression, signaling, and its implications in both health and disease, supplemented with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

### **PD-1 Function in the Liver**

The liver, a central hub of metabolism and immunity, expresses both PD-1 and its ligands, which are crucial in maintaining its unique immunological tolerance.

## Expression of PD-1 and its Ligands in the Liver

PD-1 is expressed on various immune cells within the liver, including T cells, B cells, and myeloid cells[1]. Its ligands, PD-L1 and PD-L2, are found on both hematopoietic and non-



hematopoietic cells. PD-L1 is expressed on hepatocytes, liver sinusoidal endothelial cells (LSECs), Kupffer cells, and hepatic stellate cells (HSCs)[1][2]. PD-L2 expression is more restricted, primarily found on dendritic cells and macrophages[1].

#### **Role in Liver Homeostasis and Disease**

In the healthy liver, the PD-1/PD-L1 pathway is instrumental in maintaining immune tolerance and preventing excessive immune responses to antigens from the gut. During chronic viral infections, such as hepatitis B (HBV) and hepatitis C (HCV), persistent antigen exposure leads to the upregulation of PD-1 on virus-specific T cells, contributing to T cell exhaustion and viral persistence[1].

In non-alcoholic fatty liver disease (NAFLD), the PD-1/PD-L1 axis is implicated in the progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC). Increased PD-L1 expression on hepatocytes and non-parenchymal cells correlates with the severity of liver disease[3][4]. The accumulation of exhausted PD-1+ CD8+ T cells in the liver is thought to impair anti-tumor immunity and promote liver damage[3][4].

In the context of liver fibrosis, PD-L1 expression on activated HSCs can promote their survival and fibrogenic activity[2].

#### **Effects of PD-1 Blockade in the Liver**

Blockade of the PD-1/PD-L1 pathway can reinvigorate exhausted T cells, enhancing viral clearance in chronic hepatitis[1]. However, this can also lead to immune-related adverse events (irAEs), including hepatitis. In the context of HCC, PD-1 inhibitors have shown clinical efficacy by restoring anti-tumor T cell responses.

## **Quantitative Data Summary: Liver**



| Parameter                  | Cell Type                                    | Condition                   | Observation                                            | Reference |
|----------------------------|----------------------------------------------|-----------------------------|--------------------------------------------------------|-----------|
| PD-L1<br>Expression        | Hepatocytes,<br>Non-<br>parenchymal<br>cells | NASH                        | Increased expression, correlates with disease severity | [3][4]    |
| PD-1 Expression            | CD8+ T cells                                 | Diet-induced<br>NASH (mice) | Increased<br>number of PD-1+<br>exhausted T<br>cells   | [3][4]    |
| Effect of PD-1<br>Blockade | HBV-specific T<br>cells                      | Chronic HBV                 | Enhanced T cell proliferation and cytokine production  | [1]       |

#### PD-1 Function in the Gut

The gastrointestinal tract is a complex environment where the immune system must tolerate commensal bacteria while remaining responsive to pathogens. The PD-1/PD-L1 pathway is a key regulator of this delicate balance.

## **Expression of PD-1 and its Ligands in the Gut**

PD-1 is expressed on various immune cells in the gut lamina propria and intraepithelial lymphocyte compartments. PD-L1 is expressed by intestinal epithelial cells, stromal cells, and various immune cells, including dendritic cells and macrophages[5].

#### **Role in Gut Homeostasis and Disease**

The PD-1/PD-L1 pathway is crucial for maintaining intestinal homeostasis and barrier function[6]. PD-L1 expression on intestinal epithelial cells helps to regulate the activation of intraepithelial lymphocytes and prevent excessive inflammation. In inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis, the expression of PD-1 and PD-L1 is often dysregulated. In ulcerative colitis, the expression of PD-1 on T cells and PD-L1 on monocytes and epithelial cells increases with disease activity[7].



#### Effects of PD-1 Blockade in the Gut

While PD-1 blockade can be an effective cancer therapy, it can also lead to gut-related irAEs, including colitis, by disrupting intestinal immune homeostasis[5][6]. The gut microbiota has been shown to influence the efficacy and toxicity of anti-PD-1 therapy[8][9].

**Ouantitative Data Summary: Gut** 

| Parameter                 | Cell Type                      | Condition                             | Observation                                | Reference |
|---------------------------|--------------------------------|---------------------------------------|--------------------------------------------|-----------|
| PD-1/PD-L1<br>Expression  | Monocytes,<br>Epithelial cells | Ulcerative Colitis                    | Expression increases with disease activity | [7]       |
| PD-1/T cell<br>percentage | Peripheral Blood<br>T cells    | Moderate to Severe Ulcerative Colitis | Increased percentage compared to mild UC   | [7][10]   |
| PD-L1<br>Expression       | Colonic CD90+<br>Stromal Cells | Ulcerative Colitis                    | Increased                                  | [6]       |
| PD-L1<br>Expression       | Colonic CD90+<br>Stromal Cells | Crohn's Disease                       | Decreased                                  | [6]       |

#### PD-1 Function in the Brain

The brain, once considered an immune-privileged site, is now understood to have a complex interplay with the immune system. The PD-1/PD-L1 pathway is emerging as a critical regulator of neuroinflammation and neuronal function.

## Expression of PD-1 and its Ligands in the Brain

PD-1 is expressed on microglia, the resident immune cells of the brain, as well as on infiltrating T cells and macrophages[11][12]. PD-L1 is expressed on neurons, astrocytes, microglia, and brain endothelial cells[11][12].

#### **Role in Brain Homeostasis and Disease**



In the healthy brain, the PD-1/PD-L1 pathway is thought to play a role in synaptic plasticity and cognitive function. In neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, this pathway is implicated in modulating the immune response within the central nervous system (CNS)[7][11][13]. For instance, PD-1 inhibition in mouse models of Alzheimer's disease has been shown to increase the recruitment of monocyte-derived macrophages to the brain, leading to enhanced clearance of amyloid-beta plaques and improved cognitive function[7][13][14]. In ischemic stroke, neuronal PD-L1 suppression has been shown to be protective by modulating microglial polarization[15].

#### **Effects of PD-1 Blockade in the Brain**

PD-1 blockade can have both beneficial and detrimental effects in the CNS. While it can enhance anti-tumor immunity in brain cancers, it can also lead to neuro-inflammatory irAEs[11] [12].

**Ouantitative Data Summary: Brain** 

| Parameter                  | Cell Type                           | Condition                     | Observation                        | Reference   |
|----------------------------|-------------------------------------|-------------------------------|------------------------------------|-------------|
| PD-1 Expression            | Microglia                           | Prion Disease<br>(mice)       | Increased expression               | [12]        |
| PD-L1<br>Expression        | Astrocytes                          | Neuroinflammati<br>on         | Upregulated                        | [16]        |
| Effect of PD-1<br>Blockade | Monocyte-<br>derived<br>macrophages | Alzheimer's<br>Disease (mice) | Increased recruitment to the brain | [7][13][14] |

#### PD-1 Function in the Heart

The heart is another organ where the PD-1/PD-L1 pathway plays a crucial role in regulating inflammation and tissue remodeling, particularly in the context of injury and autoimmune conditions.

## Expression of PD-1 and its Ligands in the Heart

PD-1 is expressed on activated T cells that infiltrate the heart during inflammation. PD-L1 is expressed on cardiomyocytes, cardiac endothelial cells, and cardiac fibroblasts[17][18].



#### **Role in Heart Homeostasis and Disease**

In the healthy heart, the PD-1/PD-L1 pathway helps to maintain immune tolerance. In conditions such as myocarditis, the upregulation of PD-L1 on cardiac cells can protect the heart from excessive T cell-mediated damage[17][19]. Disruption of this pathway can exacerbate myocarditis and lead to dilated cardiomyopathy[17][19]. In the context of cardiac remodeling after injury, PD-1 inhibition has been shown to disrupt collagen homeostasis and aggravate cardiac dysfunction[17][18]. Interestingly, the PD-1/PD-L1 pathway is highly active in the regenerative neonatal heart, and its disruption prevents heart regeneration after injury[20][21].

#### Effects of PD-1 Blockade in the Heart

A significant concern with PD-1 inhibitor therapy is the development of cardiotoxicity, including myocarditis, which can be severe and fatal[17][18]. This is thought to be due to the unleashing of T cell-mediated attacks on cardiac tissue.

**Quantitative Data Summary: Heart** 

| Parameter            | Cell Type                | Condition                               | Observation                                       | Reference |
|----------------------|--------------------------|-----------------------------------------|---------------------------------------------------|-----------|
| PD-L1<br>Expression  | Cardiomyocytes           | Lymphocytic<br>Fulminant<br>Myocarditis | Higher expression in patients with cardiac events | [22]      |
| CD8+ T cell<br>count | Myocardium               | Lymphocytic<br>Fulminant<br>Myocarditis | Higher in patients with cardiac events            | [22]      |
| PD-1 Expression      | CD4+ and CD8+<br>T cells | Transverse Aortic Constriction (mice)   | 15% of T cells<br>express PD-1                    | [23]      |

## **PD-1 Function in the Lungs**

The lungs are constantly exposed to environmental antigens, and the PD-1/PD-L1 pathway is essential for maintaining immune homeostasis in this organ.



## **Expression of PD-1 and its Ligands in the Lungs**

PD-1 is expressed on T cells in the lung parenchyma and airways. PD-L1 is expressed on alveolar macrophages, alveolar epithelial cells, and lung fibroblasts[1][18][24].

## **Role in Lung Homeostasis and Disease**

In the healthy lung, PD-L1 on alveolar macrophages plays a role in suppressing T cell activation and maintaining tolerance[18]. In idiopathic pulmonary fibrosis (IPF), the PD-1/PD-L1 axis appears to have a dual role. While it can have immunomodulatory effects, it also seems to play a predominant profibrotic role by promoting the transition of fibroblasts to myofibroblasts[7] [24][25][26][27][28].

## **Effects of PD-1 Blockade in the Lungs**

PD-1 inhibitors are a cornerstone of treatment for non-small cell lung cancer (NSCLC). However, pneumonitis is a significant irAE associated with this therapy, highlighting the importance of the PD-1 pathway in controlling lung inflammation.

**Quantitative Data Summary: Lungs** 

| Parameter           | Cell Type                                          | Condition                                        | Observation                        | Reference |
|---------------------|----------------------------------------------------|--------------------------------------------------|------------------------------------|-----------|
| PD-1 Expression     | CD4+ T cells                                       | Idiopathic Pulmonary Fibrosis (peripheral blood) | Overexpressed                      | [27]      |
| PD-L1<br>Expression | Alveolar<br>Macrophages                            | Idiopathic<br>Pulmonary<br>Fibrosis              | Overexpressed in 9 out of 12 cases | [1][2]    |
| PD-L1<br>Expression | Alveolar and/or<br>Bronchiolar<br>Epithelial Cells | Idiopathic<br>Pulmonary<br>Fibrosis              | Positive in 28% of cases           | [15]      |
| PD-L1<br>Expression | Alveolar<br>Macrophages,<br>Neutrophils            | LPS-induced<br>ARDS (mice)                       | Increased<br>expression            | [21]      |



## **PD-1 Function in the Kidneys**

The PD-1/PD-L1 pathway is involved in maintaining immune homeostasis in the kidneys and is implicated in various renal diseases.

## **Expression of PD-1 and its Ligands in the Kidneys**

PD-1 receptors and/or ligands are present on resident innate immune cells in the renal interstitium and on renal parenchymal cells, including proximal tubule epithelial cells and podocytes[4][29].

## **Role in Kidney Homeostasis and Disease**

In the aging kidney, there is an upregulation of PD-1 in podocytes and tubular epithelial cells, which is associated with a decline in renal function[29]. In the context of renal allograft rejection, PD-L1 expression on tubular epithelial cells can suppress alloreactive T cell responses[30]. In diabetic nephropathy, the role of PD-1 is still under investigation, but it is thought to be involved in the inflammatory processes that drive disease progression.

## Effects of PD-1 Blockade in the Kidneys

Acute interstitial nephritis is a recognized irAE of PD-1 inhibitor therapy, characterized by an inflammatory infiltrate in the kidney interstitium[27].

**Quantitative Data Summary: Kidneys** 

| Parameter                  | Cell Type                   | Condition                    | Observation                           | Reference |
|----------------------------|-----------------------------|------------------------------|---------------------------------------|-----------|
| PD-1 Expression            | Podocytes,<br>Tubular cells | Aged mice and humans         | Higher levels<br>compared to<br>young | [29]      |
| PD-L1<br>Expression        | Tubular Epithelial<br>Cells | Renal Allograft<br>Rejection | Upregulated                           | [30]      |
| Effect of PD-1<br>Blockade | Podocytes                   | Aged mice                    | Increased<br>lifespan                 | [29]      |

#### **PD-1 Function in the Pancreas**



The PD-1/PD-L1 pathway plays a critical role in maintaining immune tolerance within the pancreas, and its dysregulation is strongly associated with autoimmune diabetes.

## **Expression of PD-1 and its Ligands in the Pancreas**

PD-1 is expressed on T cells that infiltrate the pancreatic islets. PD-L1 is expressed on pancreatic beta cells, as well as on macrophages and dendritic cells within the islets[5][22][31].

#### **Role in Pancreas Homeostasis and Disease**

The PD-1/PD-L1 axis is fundamental to preventing the autoimmune destruction of beta cells in type 1 diabetes (T1D)[6][19][22][31][32][33][34]. In individuals with T1D, PD-L1 is expressed in insulin-producing beta cells, possibly as a protective mechanism against the autoimmune attack[31]. Dysregulation of this pathway can lead to the activation of autoreactive T cells and the development of T1D[6][19][22][31][32][33][34]. In autoimmune pancreatitis, ductal PD-L1 expression is a potential diagnostic marker[35].

#### Effects of PD-1 Blockade in the Pancreas

A significant and serious irAE of PD-1 inhibitor therapy is the development of fulminant type 1 diabetes, which is characterized by the rapid destruction of beta cells[19][32][33]. Pancreatitis is another, albeit rarer, irAE[25].

**Quantitative Data Summary: Pancreas** 

| Parameter                        | Cell Type                          | Condition                      | Observation                         | Reference |
|----------------------------------|------------------------------------|--------------------------------|-------------------------------------|-----------|
| PD-L1<br>Expression              | Beta cells                         | Type 1 Diabetes                | Present in insulin-positive cells   | [17][31]  |
| PD-L1<br>Expression              | Pancreatic<br>Ductal<br>Epithelium | Type 2 Autoimmune Pancreatitis | Positive in 69% of cases            | [35]      |
| PD-L1<br>Expression on<br>Islets | Pancreatic Islets                  | ICI-related Type<br>1 Diabetes | Almost<br>completely<br>disappeared | [34]      |



## **Experimental Protocols**

This section provides an overview of key experimental methodologies used to study PD-1 function in non-lymphoid tissues. These are intended as guides, and researchers should consult the original cited literature for detailed, step-by-step protocols.

## Immunohistochemistry (IHC) for PD-1/PD-L1

IHC is used to visualize the expression and localization of PD-1 and PD-L1 proteins within tissue sections.

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a high pH buffer.
- Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and nonspecific antibody binding is blocked with a serum-based blocking solution.
- Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PD-1 or PD-L1 (e.g., clones 28-8, 22C3, SP142, SP263, E1L3N) overnight at 4°C[10][25][36].
- Detection: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of antigen expression.
- Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei and then dehydrated and mounted.

## Flow Cytometry for PD-1/PD-L1 Expression

Flow cytometry is used to quantify the percentage of cells expressing PD-1 or PD-L1 and the intensity of expression on different cell populations isolated from tissues.

 Single-Cell Suspension Preparation: Tissues are mechanically and/or enzymatically digested to obtain a single-cell suspension.



- Cell Staining: Cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD45 for immune cells, EpCAM for epithelial cells) and an antibody against PD-1 or PD-L1[19][29]. A viability dye is included to exclude dead cells.
- Data Acquisition: Stained cells are analyzed on a flow cytometer.
- Data Analysis: The data is analyzed using software to gate on specific cell populations and determine the percentage of PD-1 or PD-L1 positive cells and their mean fluorescence intensity (MFI).

## In Situ Hybridization (ISH) for PD-1/PD-L1 mRNA

ISH is used to detect and localize PD-1 and PD-L1 mRNA within tissue sections, providing information about gene expression at the single-cell level.

- Probe Design and Synthesis: Labeled antisense RNA probes complementary to the target mRNA are synthesized[18][26][37][38].
- Tissue Preparation: Frozen or FFPE tissue sections are prepared and pretreated to allow probe access to the target mRNA.
- Hybridization: The labeled probe is hybridized to the tissue section overnight.
- Washing and Detection: Stringent washes are performed to remove unbound probe. The
  probe is then detected using an antibody against the label, which is conjugated to an
  enzyme or a fluorophore[18][26][37][38].
- Visualization: The signal is visualized using a chromogenic substrate or fluorescence microscopy.

## **Chromatin Immunoprecipitation Sequencing (ChIP-seq)**

ChIP-seq is used to identify the genomic regions where a protein of interest, such as a transcription factor that regulates PD-1 expression, binds to DNA.

• Cross-linking and Chromatin Preparation: Protein-DNA interactions are cross-linked with formaldehyde, and the chromatin is sheared into small fragments[4][16][30][39].



- Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.
- DNA Purification and Library Preparation: The DNA is purified from the immunoprecipitated complexes, and a sequencing library is prepared.
- Sequencing and Data Analysis: The DNA library is sequenced, and the sequencing reads are mapped to the genome to identify the protein's binding sites.

# Visualizations Signaling Pathways and Workflows









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Emerging Role of PD-1/PD-L1 Inhibitors in Chronic Liver Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 2. What role does PDL1 play in EMT changes in tumors and fibrosis? PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PD-1 immunology in the kidneys: a growing relationship PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Exploring the regulatory mechanism of intestinal flora based on PD-1 receptor/ligand targeted cancer immunotherapy [frontiersin.org]
- 7. Immunotherapy for Neurodegenerative Diseases [rndsystems.com]
- 8. Does the gut microbiota play a key role in PD-1/PD-L1 blockade therapy? Watanabe -Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. williamscancerinstitute.com [williamscancerinstitute.com]
- 10. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Role of PD-1 in the Central Nervous System and Brain Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PD-1/PD-L Axis in Neuroinflammation: New Insights [frontiersin.org]
- 13. Unmasking a Paradox: Roles of the PD-1/PD-L1 Axis in Alzheimer's Disease-Associated Neuroinflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Role of the PD-1 Pathway in the Immune Response PMC [pmc.ncbi.nlm.nih.gov]
- 17. PD-1 inhibition disrupts collagen homeostasis and aggravates cardiac dysfunction through endothelial-fibroblast crosstalk and EndMT PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 18. Frontiers | PD-1 inhibition disrupts collagen homeostasis and aggravates cardiac dysfunction through endothelial-fibroblast crosstalk and EndMT [frontiersin.org]
- 19. PD-1 Inhibitor Immune-Related Adverse Events in Patients With Preexisting Endocrine Autoimmunity PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PD-1—PD-L1 pathway maintains an immunosuppressive environment essential for neonatal heart regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 21. PD-1–PD-L1 immunomodulatory pathway regulates cardiac regeneration | UCSF Cardiovascular Research Institute (CVRI) [cvri.ucsf.edu]
- 22. Frontiers | Role of the PD-1/PD-L1 Dyad in the Maintenance of Pancreatic Immune Tolerance for Prevention of Type 1 Diabetes [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Immune-related pancreatitis due to anti-PD-L1 therapy in a patient with non-small cell lung cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PD-L1 on tumor cells is sufficient for immune evasion in immunogenic tumors and inhibits CD8 T cell cytotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. An in vivo method for diversifying the functions of therapeutic antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 29. PD-1 immunology in the kidneys: a growing relationship PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Beyond T Cells: Understanding the Role of PD-1/PD-L1 in Tumor-Associated Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 32. Checkpoint inhibitor develops histological autoimmune pancreatitis like type 1 diabetes. A case report MedCrave online [medcraveonline.com]
- 33. Frontiers | The PD1:PD-L1/2 Pathway from Discovery to Clinical Implementation [frontiersin.org]
- 34. ichor.bio [ichor.bio]
- 35. Autoimmune Pancreatitis Type 2: Diagnostic Utility of PD-L1 Immunohistochemistry PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. PD-1/PD-L1 axis in organ fibrosis PMC [pmc.ncbi.nlm.nih.gov]



- 37. An updated review of gastrointestinal toxicity induced by PD-1 inhibitors: from mechanisms to management - PMC [pmc.ncbi.nlm.nih.gov]
- 38. PD1 Deficiency Modifies Cardiac Immunity during Baseline Conditions and in Reperfused Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 39. rupress.org [rupress.org]
- To cite this document: BenchChem. [The Multifaceted Role of PD-1 in Non-Lymphoid Tissues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1179027#pd-1-function-in-non-lymphoid-tissues-and-organs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com